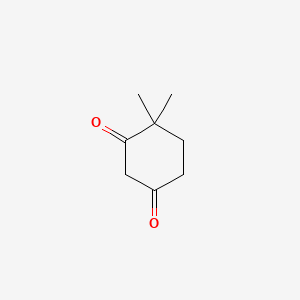

4,4-Dimethyl-1,3-cyclohexanedione

Description

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)5-7(8)10/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGPBTCNKJQJHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)CC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204739 | |

| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

562-46-9 | |

| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000562469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedione, 4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4-Dimethyl-1,3-cyclohexanedione: A Technical Guide for Researchers

CAS Number: 562-46-9

This technical guide provides an in-depth overview of 4,4-Dimethyl-1,3-cyclohexanedione, a versatile building block in organic synthesis with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering comprehensive data on its properties, synthesis, and applications, with a focus on its role in the generation of pharmacologically active compounds.

Core Properties

This compound, also known as dimedone, is a cyclic diketone that serves as a key intermediate in various chemical transformations. Its physical and chemical properties are summarized below.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 562-46-9 | [1][2] |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][2] |

| Appearance | White crystalline powder or needles | [1] |

| Melting Point | 103-105 °C | [1][2] |

| Boiling Point | 130 °C at 7 mmHg | [1][2] |

| Density | 1.016 g/cm³ (predicted) | [1] |

| Solubility | Soluble in acetone (B3395972) and halogenated solvents. | [1] |

| pKa | 5.33 ± 0.40 (Predicted) | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H) |

| LC-MS | 141.0 [M+H]⁺ |

Synthesis and Experimental Protocols

While various methods for the synthesis of this compound have been reported, a common approach involves the reaction of 3-methyl-2-butanone (B44728) with methyl propenoate in the presence of a base.[1]

Representative Synthesis Protocol

Reaction: 3-Methyl-2-butanone + Methyl propenoate → this compound

Materials:

-

3-Methyl-2-butanone

-

Methyl propenoate

-

Sodium methoxide (B1231860)

-

Xylene

-

Hydrochloric acid (for workup)

-

Ethyl acetate (B1210297) (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium methoxide in xylene, add a mixture of 3-methyl-2-butanone and methyl propenoate dropwise at a controlled temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Application in Drug Development: The Biginelli Reaction

A primary application of this compound in drug development is its use as a key component in the Biginelli reaction. This one-pot, three-component reaction provides an efficient route to a class of compounds known as dihydropyrimidinones, specifically octahydroquinazoline-2,5-diones when using a cyclic diketone. These products have garnered significant interest due to their diverse pharmacological activities.

The Biginelli Reaction Workflow

The general workflow for the Biginelli reaction involving this compound is depicted below.

Caption: General workflow of the Biginelli reaction for the synthesis of octahydroquinazoline-2,5-diones.

Representative Experimental Protocol for the Biginelli Reaction

Synthesis of 4-Phenyl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione

Materials:

-

This compound (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Urea (1.5 mmol)

-

Dicalcium phosphate (B84403) dihydrate (DCPD) (7 mol %)[3]

-

Ethanol (10 mL)[3]

-

Methanol (B129727) (for recrystallization)

Procedure: [3]

-

In a round-bottom flask, combine this compound, benzaldehyde, urea, and dicalcium phosphate dihydrate in ethanol.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, a solid precipitate will form. Filter the reaction mixture.

-

Recrystallize the collected solid from methanol to afford the pure 4-phenyl-6,6-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2,5-dione.

Biological Activity and Signaling Pathways

Derivatives of octahydroquinazoline-2,5-dione synthesized from this compound have been reported to exhibit a range of biological activities, most notably as calcium channel blockers.[4] This activity is of significant interest in the development of treatments for cardiovascular diseases such as hypertension and angina.

The logical relationship from the starting material to the observed biological effect can be visualized as follows:

Caption: From starting material to biological function.

Mechanism of Action: Calcium Channel Blockade

Calcium channel blockers exert their effects by inhibiting the influx of calcium ions (Ca²⁺) into vascular smooth muscle and cardiac muscle cells. This is achieved by blocking L-type voltage-gated calcium channels. The reduced intracellular calcium concentration leads to vasodilation and a decrease in cardiac contractility.

A simplified representation of a calcium signaling pathway and the point of intervention for these compounds is shown below.

Caption: Simplified calcium signaling pathway and the inhibitory action of the synthesized compounds.

References

4,4-Dimethyl-1,3-cyclohexanedione chemical structure and IUPAC name

An In-depth Technical Guide to 4,4-Dimethyl-1,3-cyclohexanedione

Core Compound Identification

IUPAC Name: 4,4-dimethylcyclohexane-1,3-dione.[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a comprehensive overview of its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [1][2] |

| Molecular Weight | 140.18 g/mol | [1][3] |

| CAS Number | 562-46-9 | [1][3] |

| Appearance | White needles | [4][5] |

| Melting Point | 103-105 °C | [2][3][4] |

| Boiling Point | 130 °C at 7 mmHg | [3][4] |

| Density | 1.016 g/cm³ | [2] |

| pKa | 5.33 ± 0.40 (Predicted) | [5] |

| Solubility | Soluble in acetone (B3395972) and halogenated solvents. | [5] |

| InChI Key | PLGPBTCNKJQJHQ-UHFFFAOYSA-N | [1][3] |

| SMILES | CC1(C)CCC(=O)CC1=O | [3] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a Michael addition followed by cyclization. The following protocol is adapted from established literature.[4]

Workflow for the Synthesis of this compound

Caption: Experimental workflow for the synthesis of this compound.

Detailed Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask, add 3-methyl-2-butanone (B44728) (5.0 g, 58.05 mmol), potassium tert-butoxide (13.0 g, 116.1 mmol), and tetrahydrofuran (B95107) (50 mL).[4]

-

Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl acrylate (B77674) (5.8 g, 58.05 mmol) dropwise to the cooled mixture.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 20 minutes.[4]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.[4]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x 20 mL).[4]

-

Drying and Concentration: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (60-120 mesh) using a 50% ethyl acetate in hexane (B92381) solution as the eluent. This yields this compound as a pure compound.[4]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The expected signals for this compound in CDCl₃ are: δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H).[4]

-

Mass Spectrometry (MS): LC-MS can be used to determine the molecular weight, with an expected [M+H]⁺ peak at m/z 141.0.[4]

-

Gas Chromatography (GC): GC is a suitable technique for assessing the purity of the compound and for quantitative analysis, often using a flame ionization detector (FID). While a specific method for this compound is not detailed, methods for related cyclohexanediones are established and can be adapted.

Relevance in Drug Development

Cyclohexane-1,3-dione derivatives are of significant interest in medicinal chemistry and drug development, particularly as scaffolds for kinase inhibitors.

c-Met Kinase Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and survival.[6] Aberrant activation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, including non-small-cell lung cancer (NSCLC) and hepatocellular carcinoma (HCC).[2][7] Consequently, c-Met is a key therapeutic target.

Derivatives of cyclohexane-1,3-dione have been identified as potential inhibitors of c-Met. These small molecules can bind to the active site of the kinase, blocking its activity and inhibiting downstream signaling cascades that promote tumor growth.[2]

Simplified HGF/c-Met Signaling Pathway

Caption: Inhibition of the c-Met signaling pathway by cyclohexanedione derivatives.

This pathway highlights how blocking c-Met activation can disrupt multiple downstream signaling arms, including the PI3K/AKT and RAS/MAPK pathways, ultimately leading to a reduction in cancer cell proliferation and survival. The development of selective and potent c-Met inhibitors based on the this compound scaffold is an active area of research for targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The c-Met Inhibitor MSC2156119J Effectively Inhibits Tumor Growth in Liver Cancer Models | MDPI [mdpi.com]

An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-1,3-cyclohexanedione from Mesityl Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, from mesityl oxide. Dimedone is a versatile building block in organic synthesis, notably utilized in the preparation of various pharmaceuticals and other complex organic molecules. This document details the underlying chemical principles, experimental protocols, and quantitative data associated with its synthesis.

Reaction Overview

The synthesis of this compound from mesityl oxide and a malonic ester is a classic example of a tandem reaction sequence that efficiently constructs a cyclic dione. The overall transformation is typically achieved through a one-pot procedure involving four key steps:

-

Michael Addition: The reaction is initiated by the conjugate addition of an enolate, generated from a malonic ester (such as diethyl or dimethyl malonate) in the presence of a base, to the α,β-unsaturated ketone, mesityl oxide.[1][2][3][4]

-

Intramolecular Claisen Condensation (Dieckmann Cyclization): The intermediate formed from the Michael addition undergoes an intramolecular Claisen condensation to form a six-membered ring.[4]

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions to a carboxylate.

-

Decarboxylation: Finally, acidification and heating promote the decarboxylation of the β-keto acid intermediate to yield the final product, this compound.[3][5]

This sequence is a modification of the Robinson annulation, where the intramolecular aldol (B89426) condensation is replaced by a Claisen condensation.[1][2]

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the chemical transformations and the general laboratory workflow for the synthesis of dimedone.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,4-Dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,4-Dimethyl-1,3-cyclohexanedione. This document summarizes key spectral data, details experimental protocols for data acquisition, and presents visualizations to aid in the structural elucidation and understanding of this compound's molecular characteristics.

Spectroscopic Data Summary

The NMR data for this compound is presented below. It is important to note that this compound can exist in tautomeric equilibrium between the diketo and enol forms. The solvent and other experimental conditions can influence the position of this equilibrium. The data presented here reflects the available information for both forms.

¹H NMR Spectral Data

The following table summarizes the proton NMR spectral data for the diketo form of this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 3.28 | Singlet | 2H | H-2 |

| 2.64 | Triplet | 2H | H-6 |

| 1.87 | Triplet | 2H | H-5 |

| 1.22 | Singlet | 6H | 2 x CH₃ |

Table 1: ¹H NMR Data for this compound (Diketo Form) in CDCl₃.

¹³C NMR Spectral Data

The following table summarizes the carbon-13 NMR spectral data for the enol form of this compound, also acquired in deuterated chloroform (CDCl₃)[1].

| Chemical Shift (δ) (ppm) | Multiplicity (from fully-coupled spectrum) | Assignment |

| 201.09 | Singlet | C-3 |

| 193.0 | Singlet | C-1 |

| 100.0 | Doublet | C-2 |

| 51.59 | Triplet | C-6 |

| 34.31 | Triplet | C-5 |

| 33.01 | Singlet | C-4 |

| 28.18 | Quartet | C(CH₃)₂ |

Table 2: ¹³C NMR Data for this compound (Enol Form) in CDCl₃.[1]

Structural Representation and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR assignments in the tables above.

Experimental Protocols

The following sections detail the methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

-

Solvent Selection : Use a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is a good solvent for this compound and its residual peak is well-characterized.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional) : If any particulate matter is present, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid compromising the magnetic field homogeneity.

-

Capping and Labeling : Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

The following parameters are typical for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz).

¹H NMR Spectroscopy:

-

Spectrometer Frequency : 300 MHz or higher

-

Solvent : CDCl₃

-

Internal Standard : Tetramethylsilane (TMS) at δ 0.00 ppm

-

Pulse Sequence : A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

-

Acquisition Time : 2-4 seconds

-

Relaxation Delay : 1-2 seconds

-

Number of Scans : 8-16 scans, depending on the sample concentration.

-

Spectral Width : A spectral width of approximately 12-15 ppm is typically sufficient.

¹³C NMR Spectroscopy:

-

Spectrometer Frequency : 75 MHz or higher (corresponding to the proton frequency of the spectrometer).

-

Solvent : CDCl₃

-

Internal Standard : The solvent peak of CDCl₃ (δ ≈ 77.16 ppm) is commonly used as a reference.

-

Pulse Sequence : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments) is used to simplify the spectrum and enhance signal-to-noise.

-

Acquisition Time : 1-2 seconds

-

Relaxation Delay : 2-5 seconds, to ensure proper relaxation of quaternary carbons.

-

Number of Scans : 1024 or more scans are often required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

Spectral Width : A spectral width of approximately 220-250 ppm is standard for observing the full range of carbon chemical shifts.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to spectral interpretation in an NMR experiment.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For more advanced applications, such as 2D NMR experiments (COSY, HSQC, HMBC), further optimization of experimental parameters may be necessary to fully elucidate the complex structural features and connectivity of this and related molecules.

References

Technical Guide: Spectroscopic Analysis of 4,4-Dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 4,4-Dimethyl-1,3-cyclohexanedione using infrared (IR) spectroscopy and mass spectrometry (MS). It includes key spectral data, detailed experimental protocols, and a visual representation of the analytical workflow.

Core Spectroscopic Data

The following sections present the quantitative IR and MS data for this compound, offering insights into its molecular structure and fragmentation patterns.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups. The data presented in the table below is a summary of typical values obtained from various sources.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2960 | C-H stretch (methyl) |

| ~2870 | C-H stretch (methylene) |

| ~1725 | C=O stretch (ketone) |

| ~1705 | C=O stretch (ketone) |

| ~1465 | C-H bend (methyl/methylene) |

| ~1365 | C-H bend (gem-dimethyl) |

Note: The presence of two distinct C=O stretching frequencies may be attributed to the tautomeric equilibrium between the diketo and enol forms of the molecule in the solid state.

Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification. The table below summarizes the major mass-to-charge ratios (m/z) and their corresponding proposed fragment ions.[1][2]

| m/z | Proposed Fragment Ion | Relative Intensity |

| 140 | [M]⁺ (Molecular Ion) | Moderate |

| 125 | [M - CH₃]⁺ | Moderate |

| 97 | [M - C₃H₇]⁺ | Moderate |

| 84 | [C₅H₈O]⁺ | High |

| 83 | [C₅H₇O]⁺ | High |

| 56 | [C₄H₈]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

Experimental Protocols

The following are representative experimental protocols for obtaining IR and mass spectra of this compound.

Infrared Spectroscopy (FTIR) Protocol

-

Sample Preparation:

-

KBr Pellet Method: A small amount of finely ground this compound (approximately 1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Mull Method: A small amount of the sample is ground with a mulling agent (e.g., Nujol) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[2]

-

-

Instrumentation and Data Acquisition:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

A background spectrum of the empty sample compartment (or the KBr pellet holder with a blank KBr pellet) is collected.

-

The prepared sample is placed in the spectrometer's sample holder.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum is analyzed to identify the characteristic absorption bands.

-

The positions and relative intensities of the peaks are correlated with the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

-

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Injector: The sample solution (1 µL) is injected into the GC inlet, which is typically heated to 250°C. A split or splitless injection mode can be used.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is used for separation.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of approximately 1 mL/min.

-

Oven Temperature Program: A typical temperature program starts at 60°C, holds for 2 minutes, then ramps up to 280°C at a rate of 10°C/min, and holds for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

-

Ion Source Temperature: The ion source is typically maintained at 230°C.

-

Mass Analyzer: A quadrupole mass analyzer scans a mass range of m/z 40-400.

-

-

-

Data Analysis:

-

The total ion chromatogram (TIC) is examined to determine the retention time of this compound.

-

The mass spectrum corresponding to the chromatographic peak is extracted and analyzed.

-

The molecular ion peak is identified, and the fragmentation pattern is interpreted to confirm the structure of the compound.[3][4]

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for IR and MS analysis of this compound.

References

Solubility Profile of 4,4-Dimethyl-1,3-cyclohexanedione in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4-Dimethyl-1,3-cyclohexanedione, a versatile building block in organic synthesis. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a generalized workflow for such measurements.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like this compound, its solubility is influenced by the polarity of both the solute and the solvent, temperature, and the presence of any impurities. The principle of "like dissolves like" is a useful heuristic; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for this compound in water and Dimethyl Sulfoxide (DMSO).

Table 1: Solubility of this compound in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) |

| 19 | 0.401[1] |

| 25 | 0.416[1][2][3][4] |

| 50 | 1.185[1] |

| 80 | 3.020[1] |

| 90 | 3.837[1] |

Table 2: Solubility of this compound in Dimethyl Sulfoxide (DMSO)

| Solvent | Temperature (°C) | Solubility |

| DMSO | Not Specified | 200 mg/mL |

Qualitative Solubility in Common Organic Solvents

Table 3: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Solvent Name | Qualitative Solubility |

| Alcohols | Methanol | Soluble[1][6][7][8] |

| Ethanol | Soluble[1][6][7][8] | |

| Ketones | Acetone | Readily Soluble[2] |

| Ethers | Diethyl Ether | Readily Soluble[2] |

| Halogenated Solvents | Chloroform | Soluble[1][7][8] |

| Aromatic Hydrocarbons | Benzene | Soluble[1][7][8] |

| Carboxylic Acids | Acetic Acid | Soluble[1][7][8] |

Experimental Protocols for Solubility Determination

Several well-established methods can be employed to quantitatively determine the solubility of a solid compound like this compound in a given solvent. The choice of method often depends on the required accuracy, the properties of the compound, and the available analytical instrumentation.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Detailed Methodologies

1. Gravimetric Method:

The gravimetric method is a straightforward and classical technique for solubility determination.

-

Protocol:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature by adding an excess of the solid and allowing it to equilibrate with agitation for a sufficient period (e.g., 24 hours).

-

Carefully separate the undissolved solid from the solution by filtration or centrifugation.

-

Accurately transfer a known volume or mass of the clear saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

-

Once the solvent is fully removed, weigh the container with the dried solute.

-

The mass of the dissolved solute is the final weight minus the initial weight of the empty container.

-

Calculate the solubility based on the mass of the solute and the initial volume or mass of the solution.

-

2. UV-Vis Spectrophotometry:

This method is suitable if the solute has a chromophore that absorbs UV or visible light and the solvent is transparent in that wavelength range.

-

Protocol:

-

Establish the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations of this compound in the solvent.

-

Measure the absorbance of each standard solution at the λmax to construct a calibration curve (absorbance vs. concentration).

-

Prepare a saturated solution and separate the liquid phase as described in the gravimetric method.

-

Dilute a known volume of the clear saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution, taking the dilution factor into account.

-

3. High-Performance Liquid Chromatography (HPLC):

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that lack a strong UV chromophore (if a suitable detector like a refractive index or mass spectrometer detector is available).

-

Protocol:

-

Develop an HPLC method (including column, mobile phase, flow rate, and detector settings) that can separate and quantify this compound.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve (peak area vs. concentration).

-

Prepare a saturated solution and separate the liquid phase.

-

Inject a known volume of the clear saturated solution (or a diluted aliquot) into the HPLC system.

-

Determine the peak area corresponding to this compound.

-

Calculate the concentration of the saturated solution using the calibration curve.

-

Conclusion

This technical guide provides a summary of the known solubility of this compound in water and common organic solvents. While quantitative data for many organic solvents is sparse, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The choice of solvent for any application involving this compound should be guided by the specific requirements of the process, and where precise solubility is critical, experimental determination using the methods outlined is recommended.

References

- 1. 5,5-Dimethyl-1,3-cyclohexanedione [drugfuture.com]

- 2. Page loading... [guidechem.com]

- 3. Dimedone CAS#: 126-81-8 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. sirjana.in [sirjana.in]

- 6. Dimedone - Wikipedia [en.wikipedia.org]

- 7. labsolu.ca [labsolu.ca]

- 8. 5,5-Dimethyl-1,3-cyclohexanedione, 99% 100 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.de]

An In-depth Technical Guide to the Acidity and pKa of 4,4-Dimethyl-1,3-cyclohexanedione's Active Methylene Protons

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a versatile cyclic β-dicarbonyl compound utilized in a variety of organic syntheses. A key feature of its chemical reactivity is the pronounced acidity of the protons on the methylene (B1212753) group positioned between the two carbonyl functionalities (the α-carbon). This guide provides a detailed examination of the factors governing this acidity, the corresponding pKa value, the associated keto-enol tautomerism, and comprehensive experimental protocols for the determination of its acid dissociation constant. This information is critical for professionals in drug development and chemical research who leverage dimedone as a nucleophilic building block in the synthesis of complex molecular architectures.

Introduction to the Acidity of Dimedone

The protons on the carbon atom situated between two carbonyl groups, often referred to as active methylene protons, exhibit significantly greater acidity than typical methylene protons. In the case of this compound (dimedone), this enhanced acidity is a cornerstone of its utility in organic synthesis, particularly in reactions requiring the formation of a stabilized carbanion or enolate.[1][2]

The acidity of these α-protons is primarily attributed to two synergistic electronic effects:

-

Inductive Effect: The two adjacent carbonyl groups are strongly electron-withdrawing. This polarization of electron density through the sigma bonds (σ-bonds) increases the positive character of the α-carbon and weakens the C-H bonds, facilitating proton abstraction.

-

Resonance Stabilization: Upon deprotonation, the resulting conjugate base, an enolate anion, is extensively stabilized by resonance. The negative charge is delocalized over both oxygen atoms and the α-carbon, effectively distributing the charge and stabilizing the anion.[3] This delocalization significantly lowers the energy of the conjugate base, thereby increasing the acidity of the parent compound.[3][4]

This inherent acidity allows for the easy formation of the enolate anion, which is a potent nucleophile used in various carbon-carbon bond-forming reactions, such as Michael additions and Knoevenagel condensations.[2][3]

Quantitative Acidity: pKa Value

The acid dissociation constant (pKa) is the quantitative measure of the acidity of a compound. For dimedone, the reported pKa values for the active methylene protons are in the range of weak carboxylic acids, highlighting their significant acidity compared to monocarbonyl compounds.

| Compound Name | Common Name | pKa Value |

| This compound | Dimedone | ~5.23 |

| Table 1: Reported pKa value of the active methylene protons of this compound. |

Keto-Enol Tautomerism and Deprotonation Equilibrium

In solution, dimedone exists in a dynamic equilibrium between its diketo form and its enol tautomer.[1] This tautomerism is a chemical equilibrium between a carbonyl compound and its corresponding enol (an alkene with a hydroxyl group attached to one of the double-bonded carbons).[3] The enol form is stabilized by conjugation of the C=C double bond with the remaining carbonyl group and, in some cases, by intramolecular hydrogen bonding. The acidic methylene proton is directly involved in this equilibrium, which is intrinsically linked to the deprotonation process that forms the resonance-stabilized enolate.

Caption: Keto-enol tautomerism and deprotonation of dimedone.

Experimental Protocols for pKa Determination

The determination of a precise pKa value is essential for understanding and predicting the reactivity of dimedone in various reaction conditions. Several robust analytical methods can be employed for this purpose.

Caption: General experimental workflow for pKa determination.

Potentiometric Titration

Potentiometric titration is a highly accurate and common method for pKa determination. It involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally.[5][6][7]

Materials:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO2-free water

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Class A burette (50 mL)

Protocol:

-

Solution Preparation: Accurately weigh approximately 140 mg (1 mmol) of dimedone and dissolve it in 100 mL of deionized water in a titration vessel. If solubility is low, a co-solvent like ethanol (B145695) or methanol (B129727) may be used, but the pKa value will be for that specific solvent mixture. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[8]

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.[8]

-

Titration Setup: Place the titration vessel on a magnetic stirrer, immerse the pH electrode and the tip of the burette into the solution. Ensure the electrode is clear of the stir bar. Purge the solution with nitrogen to displace dissolved CO2.[8]

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

-

Data Collection: Continue the titration well past the equivalence point (e.g., until the pH reaches 11-12).

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve. This can be found accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The pKa is equal to the pH at the half-equivalence point (Veq/2).[9] Read this pH value directly from the titration curve.

-

Perform the titration in triplicate to ensure reproducibility.[8]

-

UV-Vis Spectrophotometric Method

This method is advantageous for compounds with a chromophore whose absorbance spectrum changes with ionization state. It requires smaller amounts of sample compared to potentiometry.[7][10]

Materials:

-

This compound

-

A series of buffer solutions with accurately known pH values spanning the expected pKa (e.g., from pH 4.0 to 6.5)

-

UV-Vis Spectrophotometer with matched cuvettes

-

Volumetric flasks and pipettes

Protocol:

-

Solution Preparation: Prepare a stock solution of dimedone of known concentration in an appropriate solvent (e.g., water or a water/methanol mixture).

-

Sample Preparation: For each buffer solution, prepare a sample by diluting a precise aliquot of the stock solution into the buffer. The final concentration of dimedone should be identical in all samples. Prepare a fully protonated sample (in 0.1 M HCl) and a fully deprotonated sample (in 0.1 M NaOH).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each buffered solution, as well as the acidic and basic solutions, over a relevant wavelength range.

-

Data Analysis:

-

Identify a wavelength (λ) where the absorbance difference between the protonated (acidic) and deprotonated (basic) forms is maximal.

-

At this wavelength, plot the absorbance of each buffered solution against its pH. The result should be a sigmoidal curve.

-

The pKa can be determined from the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each buffered solution using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance of the sample in the buffer, A_A is the absorbance of the fully protonated form, and A_B is the absorbance of the fully deprotonated form.

-

The final pKa is the average of the values calculated from the measurements in the different buffers.[2]

-

¹H NMR Spectroscopy Method

NMR spectroscopy can determine pKa by monitoring the pH-dependent chemical shifts of nuclei near the ionization site.[4] The exchange between the protonated and deprotonated forms is fast on the NMR timescale, resulting in a single, population-averaged chemical shift.

Materials:

-

This compound

-

Deuterium oxide (D2O)

-

A series of D2O-based buffer solutions with known pD values

-

Small amounts of NaOD and DCl in D2O for pH adjustment

-

NMR spectrometer

-

NMR tubes

Protocol:

-

Sample Preparation: Prepare a stock solution of dimedone in D2O. For each measurement, place an aliquot of the stock solution in an NMR tube and add a D2O buffer to achieve the desired pD.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.

-

Data Analysis:

-

Identify a proton signal that shows a significant change in chemical shift (δ) with pD. For dimedone, the protons on the C5 and C6 carbons are suitable candidates.

-

Plot the observed chemical shift (δ_obs) for the chosen proton against the pD of the solution. This will generate a sigmoidal titration curve.

-

The inflection point of this curve corresponds to the pKa. The curve can be fitted to the following equation: δ_obs = (δ_HA * [HA] + δ_A- * [A⁻]) / ([HA] + [A⁻]) where δ_HA and δ_A- are the chemical shifts of the fully protonated and deprotonated forms, respectively.

-

The pKa is the pD at which the concentration of the protonated and deprotonated forms are equal, which is the midpoint of the sigmoidal curve.[4][11] Note that a correction factor may be needed to convert the measured pD in D2O to the pKa in H2O.[12]

-

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. asdlib.org [asdlib.org]

- 10. scirp.org [scirp.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Nucleophilic Reactivity of 4,4-Dimethyl-1,3-cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the reactivity of 4,4-dimethyl-1,3-cyclohexanedione, a versatile cyclic diketone, as a nucleophile in organic synthesis. Its unique structural features and acidic methylene (B1212753) protons make it a valuable building block for the construction of a wide array of complex molecules, including heterocyclic compounds and precursors for pharmacologically active agents.

Core Physicochemical Properties

This compound, also commonly known as dimedone, possesses key physicochemical properties that govern its nucleophilic character. The presence of two carbonyl groups flanking a methylene group at the C2 position results in significantly acidic protons, facilitating the formation of a resonance-stabilized enolate anion. This enolate is the primary reactive species in its nucleophilic transformations.

A crucial parameter for predicting its reactivity is the acid dissociation constant (pKa) of the active methylene protons. The predicted pKa for the strongest acidic proton of 5,5-dimethyl-1,3-cyclohexanedione is approximately 7.53[1]. This value indicates that a moderately strong base is sufficient to generate the nucleophilic enolate.

| Property | Value | Source |

| IUPAC Name | 4,4-dimethylcyclohexane-1,3-dione | [2] |

| CAS Number | 562-46-9 | |

| Molecular Formula | C₈H₁₂O₂ | [2] |

| Molecular Weight | 140.18 g/mol | [2] |

| Melting Point | 103-105 °C | |

| Boiling Point | 130 °C at 7 mmHg | |

| Predicted pKa (Strongest Acidic) | 7.53 | [1] |

Enolate Formation and Nucleophilic Reactivity

The nucleophilicity of this compound is harnessed through the deprotonation of the C2 methylene protons to form a stable enolate. This process is typically achieved using a base. The choice of base and solvent system can significantly influence the reactivity and selectivity of subsequent reactions.

Caption: Enolate formation of this compound.

The resulting enolate is a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions. The gem-dimethyl group at the C4 position provides steric hindrance that can influence the stereochemical outcome of these reactions.

Key Nucleophilic Reactions and Quantitative Data

This compound is a prominent substrate in several named reactions where it acts as the nucleophile. The following sections detail its application in Michael additions and Knoevenagel condensations, supported by quantitative yield data from various studies.

Michael Addition

In the Michael addition, the enolate of this compound undergoes a conjugate addition to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and for the construction of more complex cyclic systems.

A variety of catalysts can be employed to facilitate the Michael addition, including bases and Lewis acids. The reaction conditions, such as the choice of solvent and catalyst, can have a significant impact on the reaction efficiency.

| Michael Acceptor | Catalyst | Solvent | Yield (%) | Reference |

| Chalcone (B49325) | KF/Al₂O₃ | DMF | Good | [3] |

| Chalcone | Cetyltrimethylammonium bromide | Water | Good to Excellent | [3] |

| Arylidenemalonates | aq. KOH / TBAB | - | 35-75 | [4] |

| Nitroalkenes | Quinine-thiourea | - | - | [4] |

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of this compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product. This initial adduct can then act as a Michael acceptor for a second molecule of the dione, leading to the formation of bis-adducts, such as xanthenedione derivatives.

The reaction is often performed under mild conditions and can be promoted by a range of catalysts, including amines and inorganic bases. Solvent-free and aqueous conditions have also been successfully employed, aligning with the principles of green chemistry.

| Aldehyde | Catalyst / Conditions | Product Type | Yield (%) | Reference |

| Aromatic Aldehydes | Diethylamine | Bis-dimedone | - | [5] |

| Aromatic Aldehydes | Formic Acid | Xanthenedione | Good to Excellent | [6] |

| 4-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (SDS) | 2,2'-Arylmethylene bis-adduct | 94 | [7] |

| 4-Nitrobenzaldehyde | Sodium Dodecyl Sulfate (SDS) | 2,2'-Arylmethylene bis-adduct | 94 | [7] |

| Aromatic Aldehydes | Gallium Chloride (solvent-free) | Knoevenagel adduct | High | [8] |

| Aromatic Aldehydes | Sodium Bicarbonate | Tetraketone | Good to Excellent |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the nucleophilic reactivity of this compound.

Protocol 1: Synthesis of Xanthenedione Derivatives via Tandem Knoevenagel-Michael Reaction

This protocol describes a one-pot synthesis of xanthenedione derivatives from aromatic aldehydes and this compound.

Materials:

-

Aromatic aldehyde (1 mmol)

-

This compound (2 mmol)

-

Formic acid (as solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and this compound (2 mmol).

-

Add formic acid to the mixture to act as the solvent and catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product often precipitates out of the solution.

-

Isolate the solid product by filtration.

-

Wash the product with cold water and dry.

-

If necessary, the crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Experimental workflow for xanthenedione synthesis.

Protocol 2: Michael Addition of this compound to Chalcone

This protocol details the Michael addition of dimedone to a chalcone using a solid-supported catalyst.

Materials:

-

This compound (1 mmol)

-

Chalcone (1 mmol)

-

Potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃) (catalyst)

-

Dimethylformamide (DMF) (solvent)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

To a solution of this compound (1 mmol) and the chalcone (1 mmol) in DMF, add a catalytic amount of KF/Al₂O₃.

-

Stir the mixture at room temperature.

-

Monitor the reaction progress using TLC.

-

After the reaction is complete, filter off the catalyst.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Signaling Pathways and Reaction Mechanisms

The nucleophilic attack of the enolate of this compound on an electrophile is the fundamental step in its various reactions. The following diagram illustrates the key steps in the tandem Knoevenagel-Michael reaction leading to the formation of a bis-dimedone derivative.

Caption: Reaction pathway for bis-dimedone derivative formation.

Conclusion

This compound is a highly valuable and reactive nucleophile in organic synthesis. Its acidic methylene protons allow for the ready formation of a stable enolate, which can participate in a range of carbon-carbon bond-forming reactions. The Michael addition and Knoevenagel condensation are cornerstone reactions that leverage its nucleophilicity to construct complex molecular architectures. The ability to perform these reactions under increasingly green and efficient conditions further enhances the utility of this important synthetic building block for researchers and professionals in drug development and materials science.

References

- 1. Human Metabolome Database: Showing metabocard for 5,5-Dimethyl-1,3-cyclohexanedione (HMDB0251369) [hmdb.ca]

- 2. 1,3-Cyclohexanedione, 4,4-dimethyl- | C8H12O2 | CID 136360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. daneshyari.com [daneshyari.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

4,4-Dimethyl-1,3-cyclohexanedione: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Dimethyl-1,3-cyclohexanedione, commonly known as dimedone, is a highly versatile and valuable C-nucleophile in organic synthesis. Its unique structural features, including the presence of an active methylene (B1212753) group flanked by two carbonyl functionalities, facilitate a wide array of chemical transformations. This technical guide provides a comprehensive overview of dimedone's role as a pivotal building block in the synthesis of diverse molecular architectures, with a particular focus on heterocyclic compounds, natural product analogs, and molecules of pharmaceutical interest. This document details key reaction methodologies, presents quantitative data in a structured format, and provides explicit experimental protocols for seminal transformations.

Introduction

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is an alicyclic β-diketone that has garnered significant attention in the field of organic chemistry.[1] Its utility is primarily derived from the acidity of the C2 methylene protons, which allows for the facile formation of a resonance-stabilized enolate, a potent nucleophile.[2][3] This reactivity profile enables dimedone to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, Knoevenagel condensations, and multicomponent reactions (MCRs).[2][3][4] The resulting dimedone-derived scaffolds are prevalent in numerous biologically active molecules, exhibiting a broad spectrum of pharmacological activities, including anticancer, antioxidant, and antimicrobial properties.[5][6][7] This guide will explore the fundamental chemistry of dimedone and its applications in contemporary organic synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of dimedone is essential for its effective utilization in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₂ | [8] |

| Molecular Weight | 140.18 g/mol | [8] |

| Appearance | White crystalline solid/needles | [8][9] |

| Melting Point | 103-105 °C | [9] |

| Boiling Point | 130 °C at 7 mmHg | [9] |

| pKa | ~5.2 | [8] |

| Solubility | Soluble in water, ethanol (B145695), methanol, acetone, and halogenated solvents. | [8][10] |

Synthesis of this compound

The classical synthesis of dimedone involves the Michael addition of diethyl malonate to mesityl oxide, followed by an intramolecular Dieckmann condensation, hydrolysis, and decarboxylation.[11][12][13] This synthetic route provides a practical and efficient method for the laboratory-scale preparation of dimedone.

Logical Workflow for Dimedone Synthesis

Caption: Workflow for the synthesis of dimedone.

Experimental Protocol: Synthesis of Dimedone

This protocol is adapted from established literature procedures.[12][14]

Materials:

-

Absolute ethanol

-

Sodium metal

-

Diethyl malonate

-

Mesityl oxide (freshly distilled)

-

Potassium hydroxide (B78521)

-

Hydrochloric acid (concentrated and dilute)

-

Deionized water

-

Decolorizing charcoal (Norite)

Procedure:

-

Sodium Ethoxide Preparation: In a dry three-necked round-bottom flask equipped with a stirrer, dropping funnel, and reflux condenser, place 400 mL of absolute ethanol. Carefully add 23 g of clean sodium metal in small pieces at a rate that maintains the solution at its boiling point.

-

Michael Addition and Dieckmann Condensation: Once all the sodium has dissolved, add 170 g of diethyl malonate. Subsequently, slowly add 100 g of freshly distilled mesityl oxide through the dropping funnel. Reflux the mixture with constant stirring for 2 hours.

-

Hydrolysis: Prepare a solution of 125 g of potassium hydroxide in 575 mL of water and add it to the reaction mixture. Reflux the mixture with stirring for an additional 6 hours.

-

Work-up and Isolation: While still hot, acidify the mixture to a litmus-neutral pH with dilute hydrochloric acid. Distill off the ethanol under reduced pressure. Boil the residue with ~15 g of decolorizing charcoal and filter. Repeat the charcoal treatment.

-

Precipitation: Finally, make the hot, neutral filtrate distinctly acidic to methyl orange with dilute hydrochloric acid, boil for a few minutes, and allow it to cool. The dimedone will crystallize.

-

Purification: Filter the product by suction, wash with ice-cold water, and air dry. The yield is typically in the range of 67-85%.[14] The product can be further purified by recrystallization from acetone.

Key Reactions and Applications in Organic Synthesis

Dimedone's synthetic utility is showcased in a variety of named reactions and multicomponent strategies.

Knoevenagel Condensation

The Knoevenagel condensation of dimedone with aldehydes is a cornerstone reaction that typically proceeds in the presence of a basic catalyst.[15] This reaction can lead to the formation of either the initial condensation product or, more commonly, a bis-dimedone adduct through a subsequent Michael addition.[15][16]

Reaction Pathway: Knoevenagel Condensation and Michael Addition

Caption: Knoevenagel condensation of dimedone with an aldehyde.

Experimental Protocol: Synthesis of 2,2'-(Arylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

This is a general procedure for the synthesis of bis-dimedone derivatives.[17]

Materials:

-

Dimedone

-

Aromatic aldehyde

-

Aqueous diethylamine (B46881)

Procedure:

-

In a flask, mix the aromatic aldehyde (1 mmol) and dimedone (2 mmol) in an aqueous diethylamine medium.

-

Stir the reaction mixture at room temperature. Reaction times are typically short (15-60 minutes).

-

The product precipitates from the reaction mixture and can be collected by filtration.

-

Wash the solid with water and dry to afford the pure bis-dimedone derivative in high yield (typically 87-95%).[17]

Multicomponent Reactions (MCRs)

Dimedone is an excellent substrate for MCRs, which are one-pot reactions involving three or more starting materials.[3][18] These reactions are highly atom-economical and allow for the rapid construction of complex molecular scaffolds.[3] A prominent example is the synthesis of xanthene derivatives.

Experimental Workflow: One-Pot Synthesis of Tetrahydrobenzo[a]xanthen-11-ones

Caption: Workflow for the synthesis of xanthene derivatives.

Experimental Protocol: Synthesis of 12-Aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one Derivatives

This protocol is based on a green, solvent-free methodology.[3]

Materials:

-

2-Naphthol

-

Aromatic aldehyde

-

Dimedone

-

Ammonium oxalate

Procedure:

-

In a reaction vessel, combine 2-naphthol (1 mmol), an aromatic aldehyde (1 mmol), dimedone (1 mmol), and ammonium oxalate (15 mol%).

-

Heat the mixture at 120 °C for the specified time (typically monitored by TLC).

-

After completion, cool the reaction mixture and proceed with a suitable work-up, often involving recrystallization from ethanol, to obtain the pure product.

Applications in Drug Discovery and Development

The scaffolds derived from dimedone are of significant interest to the pharmaceutical industry.[5][6] Derivatives of dimedone have been reported to exhibit a wide range of biological activities.

| Derivative Class | Biological Activity | Reference(s) |

| Thiophene and Thiazole Derivatives | Anticancer, Pim-1 Kinase Inhibition | [6] |

| 2,3-Dihydrofuran Derivatives | Inhibition of Staphylococcal Thioredoxin Reductase | [5] |

| Acridine Diones | Various Pharmacological Activities | [3] |

| Quinazoline Diones | Various Pharmacological Activities | [9] |

The facile synthesis of diverse heterocyclic libraries using dimedone as a starting material makes it an attractive building block for lead discovery and optimization in drug development programs.[5][19]

Conclusion

This compound is a remarkably versatile and indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity, coupled with its ability to participate in a multitude of classical and modern synthetic transformations, has solidified its status as a privileged building block. The applications of dimedone span from the synthesis of complex heterocyclic systems to the development of novel therapeutic agents. The methodologies and data presented in this guide underscore the continued importance of dimedone in advancing the frontiers of organic synthesis and medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 5. One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sirjana.in [sirjana.in]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 562-46-9 [chemicalbook.com]

- 10. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. books.rsc.org [books.rsc.org]

- 13. Dimedone - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

- 16. daneshyari.com [daneshyari.com]

- 17. researchgate.net [researchgate.net]

- 18. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4-Dimethyl-1,3-cyclohexanedione: Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and disposal of 4,4-Dimethyl-1,3-cyclohexanedione, compiled from various safety data sheets and chemical information sources. It is intended to be a valuable resource for laboratory personnel working with this compound.

Chemical and Physical Properties

This compound is a white, crystalline powder.[1][2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Appearance | White needles or crystalline powder | [1][2] |

| Melting Point | 103-105 °C | [1][2] |

| Boiling Point | 130 °C at 7 mmHg | [1][2] |

| Storage Temperature | Room Temperature | [3] |

| Solubility | Soluble in acetone (B3395972) and halogenated solvents. |

Safety and Hazard Information

While specific hazard statements are not uniformly available across all sources, general precautions for handling fine chemical solids should be observed. Some sources indicate potential hazards upon ingestion and for causing serious eye damage.

Personal Protective Equipment (PPE):

| Protection Type | Recommendation | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. | [4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | [4] |

| Respiratory Protection | Type N95 (US) or equivalent dust mask where dust formation is possible. | |

| Body Protection | Laboratory coat. | [4] |

Handling and Storage

Handling:

-

Handle in a well-ventilated area.[3]

-

Avoid formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Avoid contact with skin and eyes.[3]

Storage:

-

Store in a tightly closed container.[3]

-

Keep in a dry and cool place.[3]

-

Store sealed at room temperature.[3]

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | |

| Ingestion | Rinse mouth. Call a poison center or doctor if you feel unwell. |

Fire Fighting and Accidental Release Measures

Fire Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustible solid. Development of hazardous combustion gases or vapors is possible in the event of a fire.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Take up dry. Dispose of properly. Clean up the affected area. Avoid generation of dusts.

Experimental Protocols

Weighing and Transferring the Solid Compound

This protocol outlines the standard procedure for accurately weighing and transferring solid this compound in a laboratory setting.

Materials:

-

This compound

-

Analytical balance

-

Weighing paper or weighing boat

-

Spatula

-

Receiving vessel (e.g., beaker, flask)

-

Powder funnel (optional, for narrow-mouthed vessels)

Procedure:

-

Ensure the analytical balance is level and calibrated.

-

Place a clean, dry weighing paper or boat on the balance pan and tare the balance to zero.[6][7]

-

Using a clean spatula, carefully transfer the desired amount of this compound from the reagent bottle onto the weighing paper/boat.[6][7]

-

Record the exact mass of the compound.

-

To transfer the solid to a wider-mouthed vessel, carefully pick up the weighing paper/boat and pour the contents into the vessel.

-

For a narrow-mouthed vessel, create a funnel with the weighing paper or use a powder funnel to guide the solid into the opening.[8]

-

Gently tap the weighing paper/boat and spatula to ensure as much of the solid as possible is transferred.[7]

-

If a quantitative transfer is required, rinse the weighing paper/boat with a small amount of the solvent to be used in the next step and add the rinse to the vessel.[8]

-

Clean any spills on or around the balance immediately with a brush.

Preparation of a Stock Solution

This protocol describes the preparation of a stock solution of this compound at a specified molar concentration.

Materials:

-

This compound (solid)

-

Volumetric flask of the desired final volume

-

Appropriate solvent (e.g., DMSO, Ethanol)[9]

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Funnel

-

Pipettes

Procedure:

-

Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.

-

Accurately weigh the calculated mass of the compound following the protocol in section 6.1.

-

Carefully transfer the weighed solid into the volumetric flask using a funnel.

-

Add a portion of the solvent to the volumetric flask, approximately half of the final volume.[10]

-

Swirl the flask gently to dissolve the solid. A vortex mixer or sonicator can be used to aid dissolution if necessary.

-

Once the solid is completely dissolved, add more solvent until the solution level is close to the calibration mark on the neck of the flask.

-

Use a pipette to add the final volume of the solvent dropwise until the bottom of the meniscus aligns with the calibration mark.[10]

-

Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.[9]

-

Label the flask with the name of the compound, concentration, solvent, and date of preparation.

-

Store the stock solution under appropriate conditions, typically protected from light.

Toxicological Information and Biological Signaling Pathways

Based on a comprehensive review of publicly available safety data sheets and toxicological literature, there is currently no specific information available regarding the detailed mechanisms of toxicity or the effects of this compound on biological signaling pathways. General statements in safety data sheets indicate that the toxicological properties have not been fully investigated.[4]

Derivatives of the parent structure, 1,3-cyclohexanedione, have been investigated for a range of biological activities, including as potential therapeutic agents for non-small-cell lung cancer, where they are proposed to act as inhibitors of receptor tyrosine kinases like c-Met.[11][12] However, these findings are for structurally distinct derivatives and cannot be directly extrapolated to this compound.

Due to the lack of specific data for this compound, a diagram of its signaling pathways cannot be provided at this time. Researchers should handle this compound with the caution appropriate for a substance with incompletely characterized toxicological properties.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.

References

- 1. This compound 98 562-46-9 [sigmaaldrich.com]

- 2. This compound | 562-46-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. Page loading... [guidechem.com]

- 6. Untitled Document [groups.chem.ubc.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability of 4,4-Dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dimethyl-1,3-cyclohexanedione, a cyclic diketone, serves as a versatile building block in organic synthesis. Its utility in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications, necessitates a thorough understanding of its physicochemical properties.[1][2] Thermal stability is a critical parameter, influencing storage conditions, reaction parameters, and the overall viability of the compound in drug development and manufacturing processes. This guide summarizes the available data and outlines the standard procedures for evaluating the thermal stability of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₂O₂ | [2][3] |

| Molecular Weight | 140.18 g/mol | [2][3] |

| Appearance | White needles or powder | [1][2] |

| Melting Point | 103-105 °C | |

| Boiling Point | 130 °C at 7 mmHg | |

| CAS Number | 562-46-9 | [2][3] |

Assessment of Thermal Stability

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass changes and heat flow as a function of temperature.

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5][6][7] This technique is used to determine the temperatures at which the material decomposes and the extent of mass loss.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8][9][10][11] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.

Experimental Protocols (Generalized)

While specific experimental data for this compound is unavailable, the following sections describe the standard procedures for performing TGA and DSC analyses on a solid organic compound.

A general procedure for the TGA of a solid sample is as follows:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).[5]

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[5]

-

Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The resulting data is plotted as a TGA curve (mass vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.[6][7]

A general procedure for the DSC of a solid sample is as follows:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is hermetically sealed.[8] An empty, hermetically sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas.

-

Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial heating ramp to melt the sample, a cooling ramp to observe crystallization, and a second heating ramp to observe the glass transition and final melting/decomposition. A typical heating rate is 10 °C/min.[12]

-

Data Acquisition: The differential heat flow to the sample and reference is measured as a function of temperature. The data is plotted as a DSC thermogram (heat flow vs. temperature).

Data Presentation (Hypothetical)

In the absence of experimental data, a template for presenting thermal stability data is provided in Table 2. Should data become available, this table can be populated with the relevant values.

Table 2: Thermal Stability Data for this compound (Illustrative)

| Parameter | Method | Value |

| Onset of Decomposition (Tonset) | TGA | Data not available |

| Temperature at 5% Mass Loss (Td5) | TGA | Data not available |

| Temperature at Maximum Decomposition Rate (Tmax) | DTG | Data not available |

| Residue at 600 °C | TGA | Data not available |

| Melting Point (Tm) | DSC | 103-105 °C |

| Decomposition Enthalpy (ΔHdecomp) | DSC | Data not available |

Visualizations

The following diagrams illustrate the logical workflow for assessing thermal stability and a conceptual signaling pathway for thermal decomposition.

Caption: Experimental workflow for thermal stability analysis.

Caption: Conceptual pathway of thermal decomposition.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[13][14][15] It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.[13] The compound should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2][14] Some sources indicate that the material is heat and light sensitive.[14] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[13][14][15]

Conclusion